

Application Note: High-Performance Quantification of 2-(3-hydroxyphenyl)-N- propylacetamide

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Compound of Interest

Compound Name: 2-(3-hydroxyphenyl)-N-
propylacetamide

Cat. No.: B7869016

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Method Development Guide for Biological & Pharmaceutical Matrices

Executive Summary & Chemical Context[1][2][3][4] [5]

This guide details the analytical protocol for the quantification of **2-(3-hydroxyphenyl)-N-propylacetamide** (

, MW 193.24), a phenolic amide structural analog often investigated in synthetic pathways of dopaminergic agents or as a specific process-related impurity (PRI).

The molecule presents distinct analytical challenges:

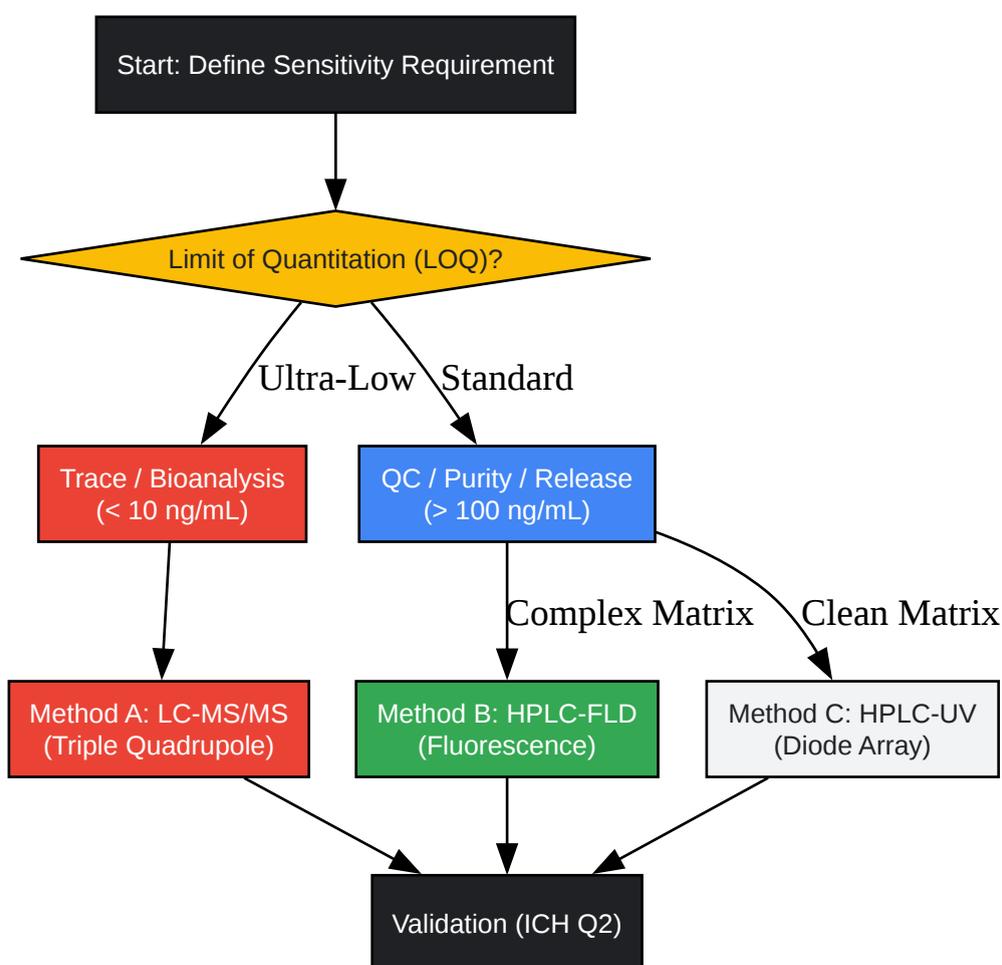
- Phenolic Hydroxyl (): Susceptible to oxidation and peak tailing due to secondary silanol interactions.
- Amide Linker: Provides stability but requires specific ionization conditions for MS.
- Hydrophobicity: The propyl chain adds lipophilicity (

), making it suitable for Reversed-Phase Chromatography (RPC) but requiring careful organic modifier tuning.

This protocol prioritizes LC-MS/MS for trace quantification (bioanalysis/genotoxic impurities) and HPLC-Fluorescence (FLD) for high-sensitivity quality control, leveraging the natural fluorescence of the phenol moiety.

Analytical Strategy & Decision Matrix

The following logic tree dictates the method selection based on your sensitivity requirements and available instrumentation.



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Figure 1: Analytical Method Selection Logic based on sensitivity needs.

Sample Preparation Protocols

Effective isolation of phenolic amides requires controlling the ionization state of the phenol group.

Protocol A: Solid Phase Extraction (SPE) - Recommended for Plasma/Urine

Theory: The target is moderately polar. Polymeric sorbents (HLB/Strata-X) are superior to silica-based C18 because they retain phenols even when the sorbent dries and handle the polar amide functionality better.

- Sorbent Selection: Hydrophilic-Lipophilic Balanced (HLB) Copolymer (30 mg or 60 mg cartridge).
- Conditioning:
 - 1.0 mL Methanol.
 - 1.0 mL Water (acidified with 0.1% Formic Acid).
- Sample Loading:
 - Mix 200 μ L sample + 200 μ L 0.1% Formic Acid (keeps phenol neutral).
 - Load at 1 mL/min.
- Wash:
 - 1.0 mL 5% Methanol in Water (removes salts/proteins).
- Elution:
 - 1.0 mL Methanol (or Acetonitrile).
- Reconstitution: Evaporate under
at 40°C; reconstitute in Mobile Phase A/B (90:10).

Protocol B: Liquid-Liquid Extraction (LLE) - Cost-Effective Alternative

Theory: Phenols extract efficiently into ethyl acetate at neutral/acidic pH.

- Aliquot 200 μ L sample into a glass tube.
- Add 20 μ L Internal Standard (e.g., Acetaminophen-D4 or Propylparaben).
- Add 1.0 mL Ethyl Acetate.
- Vortex (5 min) and Centrifuge (10 min, 4000 rpm).
- Transfer supernatant, evaporate, and reconstitute.

Method A: LC-MS/MS (Trace Quantification)

This is the gold standard for sensitivity. We utilize the amide nitrogen for protonation in Positive Electrospray Ionization (ESI+).

Chromatographic Conditions

Parameter	Setting	Rationale
Column	Phenomenex Kinetex F5 or Waters XSelect HSS T3 (mm, 1.7 μm)	PFP (F5) phases offer unique selectivity for phenolic rings; HSS T3 retains polar compounds well.
Mobile Phase A	0.1% Formic Acid in Water	Acidic pH ensures protonation of the amide ().
Mobile Phase B	0.1% Formic Acid in Acetonitrile	ACN provides sharper peaks for amides than MeOH.
Flow Rate	0.4 mL/min	Optimal for ESI efficiency.
Gradient	0-1 min: 5% B; 1-6 min: 5% 95% B; 6-8 min: 95% B.	Fast ramp focused on retaining the polar analyte initially.

Mass Spectrometry Parameters (MRM)

- Ionization: ESI Positive ()
- Precursor Ion: 194.2
- Source Temp: 450°C (Phenols are thermally stable)

Transition Type	Precursor ()	Product ()	Collision Energy (eV)	Structural Assignment
Quantifier	194.2	135.1	15-20	Cleavage of amide N-C bond (Acylium ion:)
Qualifier 1	194.2	107.1	25-30	Hydroxybenzyl cation ()
Qualifier 2	194.2	91.1	35	Tropylium ion ()

Method B: HPLC-Fluorescence (QC & Purity)

For routine QC where MS is unavailable, Fluorescence Detection (FLD) offers 10-50x greater sensitivity than UV due to the intrinsic fluorescence of the phenol moiety.

Instrumental Setup[6][7][8]

- Detector: FLD (e.g., Agilent 1260 FLD or Waters 2475).
- Excitation Wavelength (): 275 nm (Absorption max of phenol).
- Emission Wavelength (): 305 nm (Stokes shift of phenol).
- Reference UV: 272 nm (for confirmation).

System Suitability Criteria (USP <621>)

- Tailing Factor (

): NMT 1.5 (Critical: Phenols tail on active silanols. Ensure column is "end-capped").

- Resolution (

): > 2.0 between analyte and nearest matrix peak.
- RSD (n=6): < 2.0% for area counts.

Validation Framework (ICH Q2(R2))

Ensure the method is "Fit for Purpose" by validating the following:

- Linearity: 7-point curve.
 - Range: 1 ng/mL to 1000 ng/mL (LC-MS).
 - Weighting:

(essential for large dynamic ranges).
- Accuracy & Precision:
 - Spike QC samples at Low, Mid, and High concentrations.
 - Acceptance: Mean accuracy within

(or

at LLOQ).
- Matrix Effect (LC-MS only):
 - Compare response in extracted matrix vs. neat solvent.
 - Calculation:

. If ME > 20%, switch to Deuterated Internal Standard or dilute sample.

Troubleshooting & "Gotchas"

- Phenol Tailing: If peaks tail significantly, increase mobile phase ionic strength (add 10mM Ammonium Formate) or switch to a "Shield" RP column (embedded polar group).
- Carryover: The propyl chain is lipophilic. Ensure the needle wash contains 50:50 ACN:Isopropanol.
- Stability: Phenols oxidize. Store stock solutions in amber glass at -20°C. Add 0.1% Sodium Metabisulfite if degradation is observed in aqueous buffers.

References

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